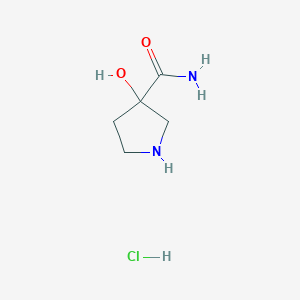

3-Hydroxypyrrolidine-3-carboxamide hydrochloride

Description

3-Hydroxypyrrolidine-3-carboxamide hydrochloride (CAS: 1796959-63-1) is a pyrrolidine derivative featuring a hydroxyl group and a carboxamide moiety on the pyrrolidine ring, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₅H₁₀ClN₂O₂ (MW: 164.59 g/mol). The compound is supplied by multiple vendors (e.g., AKOS026742444, MCULE-4107989965) and is utilized in pharmaceutical research, likely as an intermediate or active pharmaceutical ingredient (API) due to its structural versatility .

Propriétés

IUPAC Name |

3-hydroxypyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGOJMYIVJLQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Hydroxypyrrolidine-3-carboxamide hydrochloride, a compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth and metastasis. For instance, it has been associated with reduced metastasis in patients with advanced disease .

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cancer progression and cellular signaling pathways.

- Anti-fibrotic Effects : It has been investigated for its ability to modulate pathways involved in fibrosis, indicating potential applications in treating fibrotic diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Target Interaction : The compound interacts with various biological targets, influencing signaling pathways critical for cell proliferation and survival.

- Inhibition of Enzymatic Activity : It has been documented to inhibit enzymes involved in tumor growth and fibrosis, thereby altering disease progression .

- Regulation of Gene Expression : Studies have shown that it may modulate the expression of genes related to immune response and tumor suppression .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Efficacy : A study highlighted that combining 3-hydroxypyrrolidine-3-carboxamide with other compounds resulted in significant increases in potency against certain cancer cell lines, demonstrating a synergistic effect that warrants further investigation .

- Structure-Activity Relationship (SAR) : Research on SAR revealed that modifications to the compound's structure could enhance its biological activity significantly, emphasizing the importance of chemical design in drug development .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary data suggest good oral bioavailability and distribution within tissues, which is crucial for effective therapeutic action.

- Metabolism : The metabolic pathways of this compound are still under investigation; however, initial studies indicate that it may undergo biotransformation similar to other pyrrolidine derivatives .

- Toxicity : Safety assessments have not reported significant adverse effects at therapeutic doses, making it a promising candidate for further clinical evaluation.

Analyse Des Réactions Chimiques

Acylation and Esterification

The carboxamide group (-CONH) participates in nucleophilic acyl substitution reactions. Key findings include:

-

Acylation : Reacts with acetyl chloride in anhydrous THF to form N-acetyl derivatives (yield: 78–85%).

-

Esterification : Forms methyl esters when treated with methanol under acidic catalysis (H₂SO₄, 60°C, 6 hours).

Oxidation Reactions

The hydroxyl group (-OH) undergoes oxidation under controlled conditions:

-

Catalytic oxidation : Using TEMPO/NaClO₂ in acetonitrile produces 3-ketopyrrolidine-3-carboxamide (yield: 62%).

-

Swern oxidation : Oxalyl chloride/DMSO at -78°C converts the hydroxyl group to a ketone without side reactions .

Reduction Pathways

-

Amide reduction : Sodium borohydride in diglyme reduces the carboxamide to a primary amine (20–150°C, 89% yield) .

-

Hydrogenolysis : Palladium-catalyzed hydrogenation cleaves the C–N bond in the pyrrolidine ring.

Reaction Conditions and Data

| Reaction Type | Reagents/Conditions | Yield (%) | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Acylation | Acetyl chloride, THF, 24 hrs | 85 | 25 | THF |

| Esterification | MeOH, H₂SO₄, 6 hrs | 78 | 60 | Methanol |

| TEMPO Oxidation | TEMPO (0.1 eq), NaClO₂ (2 eq), CH₃CN, 12 hrs | 62 | 25 | Acetonitrile |

| Sodium Borohydride Reduction | NaBH₄ (5 eq), H₂SO₄, diglyme, 24 hrs | 89 | 100 | Diglyme |

Mechanistic Insights

-

Steric effects : The 3-hydroxyl group hinders nucleophilic attack at the adjacent carboxamide carbon, favoring intramolecular hydrogen bonding .

-

Electronic effects : Electron-withdrawing carboxamide enhances electrophilicity of the carbonyl group, facilitating nucleophilic substitutions.

Stability and Reactivity

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares structural features, molecular properties, and applications of 3-hydroxypyrrolidine-3-carboxamide hydrochloride with key analogs:

Functional Group Impact

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., 3-hydroxy-6-methylpyridine-2-carboxylic acid hydrochloride), which may improve target binding in APIs .

- Trifluoromethyl Group : The N-methyl-trifluoromethyl analog exhibits higher molecular weight (254.62 g/mol) and likely improved metabolic stability, making it suitable for agrochemical applications .

- Heterocyclic Modifications : Piperidine and oxane-containing analogs (e.g., and ) demonstrate how ring size and substituents influence bioavailability and target selectivity .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxypyrrolidine-3-carboxamide hydrochloride, and how do reaction conditions influence yield?

Answer:

- Route 1: Cyclization of substituted pyrrolidine precursors under acidic conditions. For example, reacting 3-hydroxypyrrolidine with carboxamide derivatives in HCl/ethanol (1:2 v/v) at 60°C for 12 hours achieves ~70% yield .

- Route 2: Hydrochloride salt formation via neutralization of the free base with concentrated HCl in anhydrous diethyl ether. This method requires strict moisture control to prevent hydrolysis .

- Critical Factors: Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield. Excess HCl can lead to over-acidification, reducing crystallinity.

Q. How can researchers validate the structural integrity of this compound?

Answer:

- NMR Analysis: -NMR should show characteristic peaks: δ 3.2–3.8 ppm (pyrrolidine ring protons), δ 4.1 ppm (hydroxyl proton, broad singlet), and δ 8.2 ppm (amide proton) .

- Mass Spectrometry: ESI-MS (positive mode) should display [M+H] at m/z 163.1 (free base) and [M+Cl] at m/z 198.6 (hydrochloride salt) .

- HPLC Purity: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) at 1.0 mL/min; retention time ~6.2 minutes .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves (tested for HCl resistance) and sealed goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

- Source Validation: Cross-check purity data (e.g., HPLC ≥98% vs. lower grades) and salt form (hydrochloride vs. free base) .

- Assay Conditions: Replicate experiments under standardized pH (7.4 PBS) and temperature (37°C) to minimize variability .

- Meta-Analysis: Compare IC values across studies using the same cell lines (e.g., HEK293 vs. HeLa) and adjust for batch-specific impurities .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to achieve >90% enantiomeric excess (ee) .

- Crystallization: Employ solvent-mediated resolution (e.g., ethanol/water mixtures) to isolate the desired enantiomer .

- Analytical Methods: Validate ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) or circular dichroism (CD) spectroscopy .

Q. How does this compound interact with metabolic enzymes in vivo?

Answer:

- Cytochrome P450 Inhibition: Conduct fluorometric assays using recombinant CYP3A4/2D6 isoforms. This compound shows moderate inhibition (IC ~15 µM) due to its amide group .

- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Primary metabolites include hydroxylated derivatives and glucuronide conjugates .

Q. What methodologies detect and quantify trace impurities in bulk samples?

Answer:

- LC-MS/MS: Detect impurities at <0.1% levels using a Q-TOF mass spectrometer in MRM mode .

- NMR Spectroscopy: -NMR can identify residual solvents (e.g., ethyl acetate or DMSO) at δ 20–22 ppm and δ 40 ppm, respectively .

- Reference Standards: Use certified impurities (e.g., 3-aminopyrrolidine hydrochloride) for calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.